2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide
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Overview
Description
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated benzamide core, which is known for its stability and reactivity, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of fluorine atoms, and the coupling of the benzamide moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The final coupling of the fluorinated pyrrolidine with the benzamide moiety can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the amide bond would produce amines.
Scientific Research Applications
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-chloro-N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-15-3-1-2-4-17(15)22-8-7-12(11-22)10-21-18(24)14-6-5-13(23)9-16(14)20/h1-6,9,12,23H,7-8,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPHSIRXRUYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2=C(C=C(C=C2)O)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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